molecular formula C10H11N5O2 B13423260 Pymetrozine-hydroxymethyl

Pymetrozine-hydroxymethyl

Cat. No.: B13423260
M. Wt: 233.23 g/mol
InChI Key: RNTFMRMOFJKYQK-XGICHPGQSA-N
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Description

Pymetrozine-hydroxymethyl is a derivative of pymetrozine, a pyridine azomethine insecticide. Pymetrozine is known for its selective action against homopteran insects such as aphids and whiteflies . This compound retains the core structure of pymetrozine but includes a hydroxymethyl group, which may influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pymetrozine-hydroxymethyl typically involves the modification of pymetrozine. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydroxymethylation step .

Chemical Reactions Analysis

Types of Reactions

Pymetrozine-hydroxymethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pymetrozine-hydroxymethyl has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of hydroxymethylation on pyridine azomethines.

    Biology: Investigated for its potential effects on insect physiology and behavior.

    Medicine: Explored for its potential use in developing new insecticides with improved selectivity and reduced toxicity.

    Industry: Used in the development of new formulations for pest control in agriculture

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pymetrozine-hydroxymethyl is unique due to its hydroxymethyl group, which may enhance its selectivity and reduce its toxicity compared to other similar compounds. This modification can also influence its chemical reactivity and stability, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

6-(hydroxymethyl)-4-[(Z)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one

InChI

InChI=1S/C10H11N5O2/c16-7-9-6-15(10(17)14-13-9)12-5-8-2-1-3-11-4-8/h1-5,16H,6-7H2,(H,14,17)/b12-5-

InChI Key

RNTFMRMOFJKYQK-XGICHPGQSA-N

Isomeric SMILES

C1C(=NNC(=O)N1/N=C\C2=CN=CC=C2)CO

Canonical SMILES

C1C(=NNC(=O)N1N=CC2=CN=CC=C2)CO

Origin of Product

United States

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